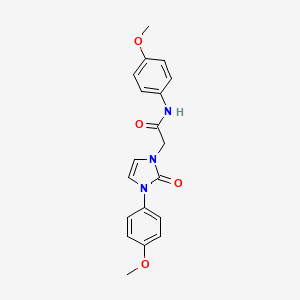
N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a part of a broader class of chemicals known for their potential biological and pharmacological activities, including but not limited to anti-inflammatory and antioxidant properties. While the specific literature on this compound is limited, related compounds have been synthesized and evaluated for various biological activities, suggesting a similar potential for the compound of interest (Koppireddi et al., 2013).
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step reactions starting from specific precursors to achieve the desired structural frameworks. For example, the synthesis of related compounds has involved reactions like acylation, alkylation, and subsequent cyclization steps to construct the core structure, indicating potential methods that could be applied to our compound of interest (Ünaleroğlu et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to our compound of interest often involves detailed NMR, MS, and IR spectroscopy for characterization. X-ray crystallography can further elucidate the structure, providing insights into the molecular conformation, hydrogen bonding, and other intermolecular interactions (Bunev et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds of this class can include further functionalization or modification of the core structure, leveraging reactive sites for attachment of various groups. This can significantly affect the compound's chemical properties, such as solubility, stability, and reactivity (Gao et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in different solvents, and crystalline form, can be determined through various analytical techniques. These properties are essential for understanding the compound's behavior in biological systems and its suitability for further development (Galushchinskiy et al., 2017).
Chemical Properties Analysis
Chemical properties like pKa, stability under various conditions, and reactivity towards other chemical entities are crucial for predicting the compound's behavior in both synthetic reactions and biological environments. For similar compounds, such properties have been meticulously studied to understand their pharmacological potential better (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Hydrogen Bonding
A study explored the different molecular conformations in similar compounds, highlighting the significance of hydrogen bonding in forming structures like four-molecule aggregates and ribbons. This research has implications for understanding the molecular interactions and structural formation of N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide (Narayana et al., 2016).
Synthesis and Characterization
New series of compounds related to the molecule have been synthesized and characterized. These compounds were evaluated for various properties, such as toxicity, antibacterial activity, and antioxidant efficiency, providing insight into potential applications of similar compounds (Al-Khazragie et al., 2022).
Crystal Structure Analysis
Crystal structures of compounds structurally related to N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide were analyzed, aiding in understanding the molecular arrangement and potential reactivity of such compounds (Galushchinskiy et al., 2017).
Radiochemical Synthesis for PET Tracers
A study focused on the synthesis of carbon-11-labeled derivatives, including compounds similar to the molecule , for potential use as PET tracers in medical imaging. This research highlights the potential application in diagnostic imaging (Gao et al., 2016).
Biological Studies
Biological studies were conducted on synthesized compounds, emphasizing the biological and pharmaceutical importance of the imidazole ring, a component of the molecule . These studies provide insights into the biological activities and potential pharmaceutical applications (Ramanathan, 2017).
Green Synthesis Applications
Research on the green synthesis of compounds structurally related to N-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl)acetamide highlights the importance of environmentally friendly methods in chemical synthesis. This can provide a sustainable approach for the production of similar compounds (Qun-feng, 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)20-18(23)13-21-11-12-22(19(21)24)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUAYRRVOFTKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

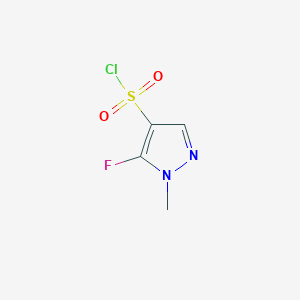
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-[(4-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2490355.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2490358.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

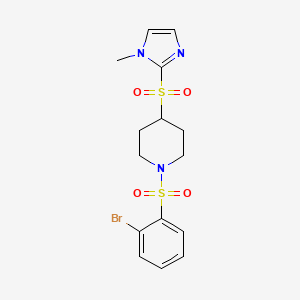
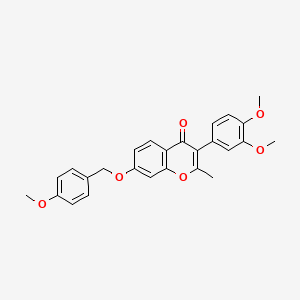
![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)
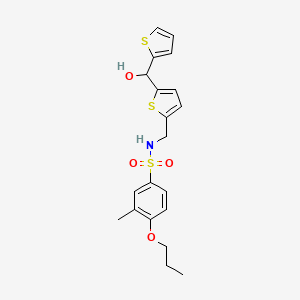
![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)